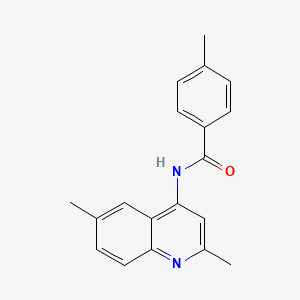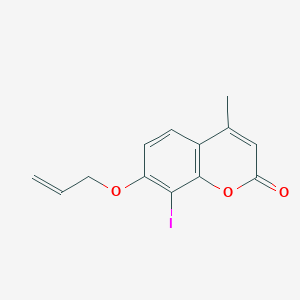![molecular formula C12H12N4O4S B4934034 N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4934034.png)
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide, also known as NSC-707545, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. NSC-707545 is a furamide derivative that was initially identified as a hit compound in a high-throughput screening campaign aimed at identifying inhibitors of the proteasome.
Wirkmechanismus
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide inhibits the proteasome, which is a complex of enzymes responsible for the degradation of intracellular proteins. The proteasome plays a crucial role in maintaining cellular homeostasis by regulating the turnover of proteins involved in various cellular processes. Inhibition of the proteasome leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. It has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have potent anti-tumor activity in preclinical studies. However, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. In addition, it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown.
Zukünftige Richtungen
There are several future directions for N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer in vivo. Another direction is to test its safety and efficacy in clinical trials. If N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide proves to be safe and effective in humans, it could become a valuable addition to the arsenal of cancer treatments. Finally, N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide could be modified to target specific types of cancer or to overcome resistance to chemotherapy and radiation therapy.
Synthesemethoden
The synthesis of N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide involves the reaction of 4-nitrophenylsulfonyl chloride with 2-furamide in the presence of diaminomethyleneamine. The resulting compound is then reduced to the diamine derivative using sodium dithionite. The diamine derivative is then treated with trifluoroacetic acid to yield N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines, including breast, prostate, and lung cancer, and has been found to induce cell death through the inhibition of the proteasome. N-(4-{[(diaminomethylene)amino]sulfonyl}phenyl)-2-furamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[4-(diaminomethylideneamino)sulfonylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4S/c13-12(14)16-21(18,19)9-5-3-8(4-6-9)15-11(17)10-2-1-7-20-10/h1-7H,(H,15,17)(H4,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGJZRJCZALBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rel-(2R,3R)-3-[(2-methoxyethyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4933967.png)
![2-chloro-4,5-difluoro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B4933971.png)
![N-(2-hydroxy-1,1-dimethylethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4933978.png)
![1-methyl-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B4933988.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4933997.png)
![2-[(4-fluorophenoxy)methyl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4934014.png)

![2-chloro-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4934027.png)
![1-bromo-2-[3-(4-methoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B4934030.png)
![1-[2-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B4934044.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4934055.png)